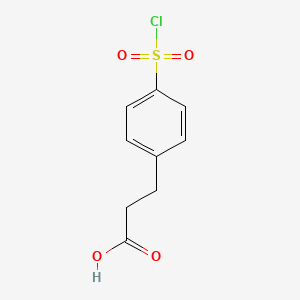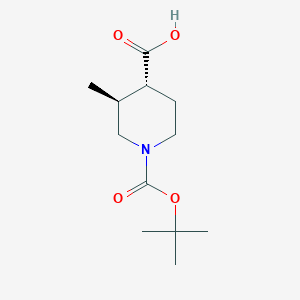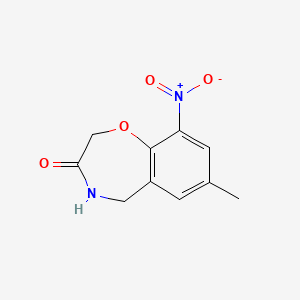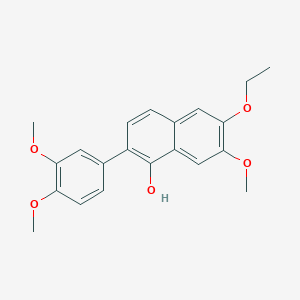
3-(4-(Chlorsulfonyl)phenyl)propansäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid is not well-documented in the available literature .Molecular Structure Analysis
The molecular formula of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid is C9H9ClO4S . Its molecular weight is 248.69 .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 3-(4-(Chlorosulfonyl)phenyl)propanoic acid .Physical And Chemical Properties Analysis
3-(4-(Chlorosulfonyl)phenyl)propanoic acid is a powder . It reacts with water . It is moisture sensitive and incompatible with oxidizing agents, bases, and active metals .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
Diese Verbindung wird hauptsächlich als Zwischenprodukt bei der Synthese von Arzneimitteln verwendet . Ihre reaktive Sulfonylchloridgruppe kann zur Einführung von Sulfonamidfunktionalitäten verwendet werden, die in vielen Arzneimittelmolekülen aufgrund ihrer Stabilität und bioaktiven Eigenschaften weit verbreitet sind.
Chemische Bildung
Aufgrund ihrer Reaktivität und der Vielzahl von Reaktionen, an denen sie teilnehmen kann, ist 3-(4-(Chlorsulfonyl)phenyl)propansäure ein ausgezeichneter Kandidat für den Einsatz in Bildungseinrichtungen, um Studenten chemische Prinzipien und synthetische Techniken zu demonstrieren.
Jede Anwendung nutzt die einzigartigen chemischen Eigenschaften von This compound und zeigt ihre Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung. Es ist erwähnenswert, dass die Verbindung zwar diese potenziellen Anwendungen hat, der tatsächliche Einsatz in jedem Bereich von weiterer Forschung und Entwicklung abhängen würde. Sicherheitsvorkehrungen sollten aufgrund ihrer Reaktivität und potenziellen Gefahren berücksichtigt werden .
Wirkmechanismus
Target of Action
This compound is used as a pharmaceutical intermediate , which suggests that it may be converted into other compounds that interact with specific biological targets.
Action Environment
It is known to be moisture sensitive and reacts with water . It is also incompatible with oxidizing agents, bases, and active metals .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-(4-(Chlorosulfonyl)phenyl)propanoic acid plays a significant role in biochemical reactions due to its reactive chlorosulfonyl group. This group can interact with various enzymes, proteins, and other biomolecules, leading to the formation of covalent bonds. The compound is known to react with water and is moisture-sensitive . It is incompatible with oxidizing agents, bases, and active metals . The interactions of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid with biomolecules can lead to modifications in their structure and function, which can be utilized in various biochemical assays and studies.
Cellular Effects
The effects of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid on cells and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The chlorosulfonyl group can form covalent bonds with cellular proteins, leading to changes in their activity and function. These modifications can affect various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(4-(Chlorosulfonyl)phenyl)propanoic acid exerts its effects through covalent binding interactions with biomolecules. The chlorosulfonyl group can react with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also influence gene expression by modifying transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid can change over time due to its stability and degradation. The compound is moisture-sensitive and reacts with water, which can lead to its degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and protein activity. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and biochemical pathways. At high doses, it can cause toxic or adverse effects, including severe skin burns and eye damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in biomedical research.
Metabolic Pathways
3-(4-(Chlorosulfonyl)phenyl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying enzyme activity and gene expression
Transport and Distribution
The transport and distribution of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . These processes are crucial for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
3-(4-(Chlorosulfonyl)phenyl)propanoic acid is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to specific organelles through targeting signals and post-translational modifications
Eigenschaften
IUPAC Name |
3-(4-chlorosulfonylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJMPXHPNFJMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374066 | |
| Record name | 3-[4-(Chlorosulfonyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63545-54-0 | |
| Record name | 3-[4-(Chlorosulfonyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)









